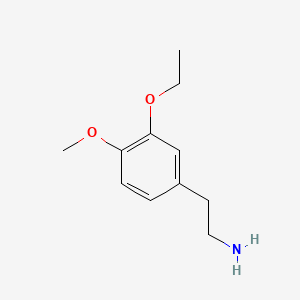

3-Ethoxy-4-methoxyphenethylamine

Description

Historical Context and Initial Academic Investigations of 3-Ethoxy-4-methoxyphenethylamine

The historical context of this compound is primarily linked to its role as a precursor in the synthesis of more complex pharmaceutical compounds. While detailed records of its initial independent academic investigation are not widely documented, its utility as an intermediate has been highlighted in patent literature concerning the preparation of therapeutic agents.

Notably, processes have been developed for the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a key intermediate for the production of Apremilast. google.com These synthetic routes often start from related materials like 3-ethoxy-4-methoxybenzaldehyde (B45797) or 3-ethoxy-4-methoxybenzonitrile. google.com The development of efficient and scalable methods to produce this aminosulfone intermediate underscores the compound's importance in medicinal chemistry. google.com These processes represent a significant focus of the documented research involving the this compound moiety.

Academic Significance within Phenethylamine (B48288) Chemistry

The academic significance of this compound stems from its structural position within the vast family of phenethylamines, a class of compounds known for their diverse biological activities. The 2-phenethylamine scaffold is a foundational structure in medicinal chemistry, present in endogenous catecholamines like dopamine (B1211576) and norepinephrine, as well as in numerous synthetic compounds. nih.gov

The specific arrangement of the ethoxy and methoxy (B1213986) groups on the phenyl ring of this compound makes it a valuable subject for structure-activity relationship (SAR) studies. The nature and position of substituents on the aromatic ring of phenethylamines are critical determinants of their pharmacological profiles. For instance, the presence of hydroxyl groups, as seen in the related compound 3-hydroxy-4-methoxyphenethylamine (a metabolite of dopamine), can significantly influence interaction with biological targets. nih.govcaymanchem.com The replacement of these hydroxyl groups with ethoxy and methoxy groups, as in this compound, alters the compound's polarity and potential for hydrogen bonding, likely modifying its interaction with receptors and transporters.

Its primary recognized significance is its role as a key building block in the synthesis of pharmacologically active molecules. google.comgoogle.com The processes developed for its preparation highlight its utility in constructing more complex structures for therapeutic use.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molar Mass | 195.26 g/mol |

| IUPAC Name | 2-(3-ethoxy-4-methoxyphenyl)ethanamine |

| CAS Number | 86456-97-5 |

| Monoisotopic Mass | 195.125928785 Da |

Data sourced from PubChem. nih.gov

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is dominated by its application in synthetic organic and medicinal chemistry. The main focus has been on optimizing the processes for its preparation as an intermediate for drugs like Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. google.com Research has explored various synthetic strategies to produce this intermediate in a cost-effective and scalable manner, avoiding complex chiral separation techniques. google.com

Future research directions could potentially branch into exploring the intrinsic biological properties of this compound itself. Given its structural similarity to other neuroactive phenethylamines, investigations into its pharmacological profile could be a potential avenue of study. Comparative studies with analogous compounds, such as 3-methoxy-4-ethoxyphenethylamine (MEPEA) and 4-methoxyphenethylamine (B56431) (4-MPEA), could provide insights into how subtle structural modifications influence biological activity. wikipedia.orgwikipedia.org However, very little data currently exists regarding the pharmacological properties, metabolism, and toxicity of this compound itself. wikipedia.org

Further synthetic research may also continue to leverage this compound as a versatile intermediate for creating novel therapeutic agents beyond its current applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVDYCNYTDOXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235570 | |

| Record name | 3-Ethoxy-4-methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-97-5 | |

| Record name | 3-Ethoxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-4-methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-methoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXY-4-METHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN3CJ88X7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethoxy 4 Methoxyphenethylamine

Established Synthetic Pathways for 3-Ethoxy-4-methoxyphenethylamine

Traditional synthesis of this compound often relies on well-documented reactions that are versatile and widely understood in organic synthesis.

A primary and common method for synthesizing this compound is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde (B45797). This versatile reaction converts a carbonyl group (in the aldehyde) into an amine. wikipedia.org The process generally involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine. wikipedia.orgmasterorganicchemistry.com

The reaction begins with the nucleophilic attack of an amine source, such as ammonia, on the carbonyl carbon of 3-ethoxy-4-methoxybenzaldehyde. This forms a hemiaminal intermediate. Subsequently, a molecule of water is eliminated to form an imine. wikipedia.org This imine can be isolated but is often reduced in-situ. wikipedia.orgmasterorganicchemistry.com The equilibrium of this first step is typically shifted towards the imine by removing the water formed during the reaction. wikipedia.org

The precursor, 3-ethoxy-4-methoxybenzaldehyde, can be synthesized from isovanillin (B20041) through a reaction with bromoethane (B45996) in the presence of a base like sodium hydroxide (B78521) and a phase transfer catalyst such as benzyltriethylammonium chloride, achieving high purity and yield. google.com

Interactive Table: Reagents in Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

| Role | Reagent Example | Function | Reference |

|---|---|---|---|

| Carbonyl Precursor | 3-Ethoxy-4-methoxybenzaldehyde | Provides the carbon backbone and aromatic ring structure. | |

| Amine Source | Ammonia | Provides the nitrogen atom to form the amine group. | |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Reduces the intermediate imine to the final amine. | masterorganicchemistry.com |

| Reducing Agent | Hydrogen Gas (H₂) with Catalyst (e.g., Palladium) | Alternative agent for the reduction of the imine. |

Beyond reductive amination of the corresponding benzaldehyde, other synthetic strategies exist for producing this compound. These routes may utilize different starting materials or reaction types.

One alternative pathway involves starting with 3-ethoxy-4-methoxybenzonitrile. google.com In a method described in patent literature, this benzonitrile (B105546) is reacted with the lithium anion of dimethylsulfone. The resulting enamine intermediate is then hydrolyzed with aqueous hydrochloric acid to yield a β-ketosulfone. This intermediate is further processed to obtain the target amine structure, often involving chiral auxiliaries to achieve specific stereochemistry for pharmaceutical applications like the synthesis of Apremilast. google.com

Another distinct approach is through a Grignard reaction. This method could involve the preparation of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, which is then reacted with an alkylating agent like ethyl iodide to introduce the ethoxy group. The subsequent reaction sequence would lead to the formation of the phenethylamine (B48288) structure.

Advanced Synthetic Approaches and Yield Optimization in this compound Production

For commercial-scale production, particularly when the compound is an intermediate for pharmaceuticals, synthetic routes are optimized for efficiency, cost-effectiveness, and safety. google.com Research has focused on developing scalable processes that avoid complex techniques like classical chiral separation. google.com

Advanced methods for producing related structures, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, highlight the use of chiral auxiliaries to control stereochemistry directly during the synthesis, which is a significant improvement over resolving racemic mixtures. google.com For instance, the use of (R)-(+)-tert-butylsulfinamide (Ellman's auxiliary) in the reaction with 3-ethoxy-4-methoxybenzaldehyde allows for the stereoselective synthesis of a key intermediate. google.com

Yield optimization strategies often involve fine-tuning reaction conditions, such as the choice of solvent, temperature, and catalyst. In the context of related syntheses, Lewis acids like titanium tetraethoxide (Ti(OEt)₄) have been used to promote the formation of imines, which can then be reduced. google.com These advanced, cost-effective, and efficient processes are crucial for the commercial viability of producing chiral aminosulfone intermediates used in the synthesis of drugs that target conditions related to high levels of TNF-α. google.com

Synthesis of Isotopically Labeled this compound Analogs for Research

The synthesis of isotopically labeled compounds is essential for various research applications, including metabolic studies and as internal standards in analytical chemistry. A patent for processes related to the synthesis of an intermediate for Apremilast includes the classification for "Isotopically modified compounds, e.g. labelled," indicating that methods for creating such analogs of this compound derivatives have been developed. google.com

The synthesis would involve incorporating a stable isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecular structure. This can be achieved by using an isotopically labeled precursor at a suitable stage in the synthetic pathway. For example, in the reductive amination pathway, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used to introduce deuterium atoms. Alternatively, starting materials like a labeled 3-ethoxy-4-methoxybenzaldehyde or a labeled amine source could be employed to place the isotopic label at a specific position within the final molecule.

Analytical and Detection Methodologies for 3 Ethoxy 4 Methoxyphenethylamine

Chromatographic-Mass Spectrometric Techniques in 3-Ethoxy-4-methoxyphenethylamine Analysis

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of complex mixtures containing phenethylamine (B48288) derivatives.

Gas Chromatography-Mass Spectrometry (GC/MS) for this compound Detection

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the detection of this compound. nih.govnist.gov In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its identification.

The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference mass spectra for this compound. nih.govnist.gov These spectra are essential for library matching and confident identification of the compound in unknown samples. For instance, two different NIST library entries for this compound show characteristic mass-to-charge ratios (m/z) that are key for its identification. nih.gov In one entry, the top three peaks are observed at m/z 30, 166, and 137, while another entry lists them at m/z 166, 137, and 138. nih.gov This information is critical for distinguishing it from other structurally similar compounds.

It's important to note that the isomeric compound, 4-ethoxy-3-methoxyphenethylamine, also has reference spectra available, with its primary peaks appearing at m/z 30, 137, and 166. nih.gov Careful analysis of the relative intensities of these fragments is necessary to differentiate between these positional isomers. The structural elucidation of unknown phenethylamine analogues in forensic samples often relies on comparing their GC-MS fragmentation patterns with those of synthesized reference standards. nih.gov

Selected Ion Monitoring (SIM) Applications in this compound Quantitation

For quantitative analysis, selected ion monitoring (SIM) is a highly sensitive mode of operation for a mass spectrometer. mdpi.comchemrxiv.orgnih.gov Instead of scanning the entire mass range, the instrument is set to detect only a few specific ions that are characteristic of the target analyte. This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of the substance. mdpi.comnih.gov

In the context of this compound analysis, a SIM method would be developed by first identifying its most abundant and specific fragment ions from the full scan mass spectrum. These ions would then be monitored to quantify the compound in complex matrices like biological fluids. The use of SIM in conjunction with GC-MS or liquid chromatography-mass spectrometry (LC-MS) enhances quantitative performance, providing better precision and accuracy, which is particularly beneficial for low-abundance analytes. mdpi.comchemrxiv.org While specific SIM parameters for this compound are not detailed in the provided search results, the general principles of the technique are well-established for the quantitation of various metabolites and compounds in complex samples. mdpi.comchemrxiv.orgnih.gov

Sample Preparation and Extraction Protocols for this compound Research

Effective sample preparation is a critical prerequisite for reliable analytical results, especially when dealing with complex biological matrices. nih.govbjbabs.org The goal is to isolate the analyte of interest from interfering substances that could compromise the analysis.

Freeze/Thaw Extraction Methodologies for Complex Biological Matrices

The stability of analytes during sample storage and preparation is a significant consideration. Freeze-thaw cycles are a common procedure in the handling of biological samples. However, this process can impact analyte concentration. researchgate.net Studies on other amphetamine-like substances have shown that the concentration of analytes can be significantly reduced after the first freeze-thaw cycle, likely due to the precipitation of proteins and mucus that can carry away a portion of the analyte. researchgate.net Subsequent cycles tend to have a less significant impact as the amount of precipitable biological material decreases. researchgate.net

While specific studies on the effect of freeze-thaw cycles on this compound were not found, research on other therapeutics suggests that factors such as the rate of freezing and thawing, the type of container, and the formulation can all influence the stability of a drug substance. nih.gov For some protein-based therapeutics, controlled freeze-thaw processes are intentionally used to minimize aggregation and ensure product quality. researchgate.netui.ac.id Therefore, when developing analytical methods for this compound in biological samples, it is crucial to validate the stability of the analyte under the specific storage and handling conditions to be used, including multiple freeze-thaw cycles.

Advanced Spectroscopic and Structural Elucidation Methods for Phenethylamine Derivatives

Beyond mass spectrometry, other spectroscopic techniques are invaluable for the complete structural elucidation of phenethylamine derivatives. nih.govuts.edu.autaylorandfrancis.com These methods provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. researchgate.nethmdb.caresearchgate.netchemicalbook.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.govresearchgate.nethmdb.caresearchgate.netchemicalbook.com This information is used to piece together the molecular skeleton and confirm the positions of substituents on the aromatic ring and the ethylamine (B1201723) side chain. For example, the ¹H NMR spectrum of a phenethylamine derivative will show characteristic signals for the aromatic protons, the protons on the ethyl side chain, and any substituents. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netresearchgate.net The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. researchgate.net For a phenethylamine derivative like this compound, the IR spectrum would be expected to show characteristic absorptions for the N-H bonds of the amine group, C-H bonds of the alkyl and aromatic portions, C-O bonds of the ether groups, and the vibrations of the benzene (B151609) ring. researchgate.netresearchgate.net

Theoretical and in Vitro Pharmacological Investigations of 3 Ethoxy 4 Methoxyphenethylamine

Enzyme Inhibition Studies of 3-Ethoxy-4-methoxyphenethylamine and its Derivatives

The phenethylamine (B48288) scaffold is a versatile template for the design of enzyme inhibitors targeting a range of enzymes with therapeutic relevance.

The phenethylamine structure is a key pharmacophore in the development of inhibitors for several other important enzymes.

Monoamine Oxidase (MAO): Phenethylamine and its derivatives are well-known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. nih.govwikipedia.org Both MAO-A and MAO-B subtypes can be targeted. For instance, N-propargylphenethylamines have been synthesized and shown to possess MAO inhibitory activity. nih.gov N-methylation of the propargylamine (B41283) group in these compounds was found to enhance inhibitory activity against both MAO-A and MAO-B. nih.gov

Acetylcholinesterase (AChE): Certain phenethylamine derivatives have been designed as dual inhibitors of both AChE and MAO, which could be beneficial for conditions like Alzheimer's disease. nih.gov The addition of a carbamate (B1207046) moiety to the phenethylamine structure was found to be essential for AChE inhibition. nih.gov

Carbonic Anhydrase (CA): Phenethylamine-based sulfamides and monothiocarbamates have been investigated as inhibitors of carbonic anhydrase (CA). nih.gov Some of these derivatives have shown potent inhibition of human CA isoforms I and II at nanomolar concentrations. nih.gov

Aldose Reductase (ALR2): Modified 2-phenethylamines have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov However, the initial library of these derivatives showed low inhibitory effects. nih.gov

The following table provides a summary of the enzyme inhibitory activities of some phenethylamine derivatives.

| Enzyme Target | Phenethylamine Derivative Class | Key Findings |

| Monoamine Oxidase (MAO) | N-propargylphenethylamines | N-methylation enhances MAO-A and MAO-B inhibition. nih.gov |

| Acetylcholinesterase (AChE) | Carbamate derivatives of phenethylamines | Carbamate group is essential for AChE inhibitory activity. nih.gov |

| Carbonic Anhydrase (CA) | Phenethylamine-based sulfamides and monothiocarbamates | Nanomolar inhibition of hCA I/II. nih.gov |

| Aldose Reductase (ALR2) | Modified 2-phenethylamines | Low inhibitory effects observed in initial studies. nih.gov |

Membrane Interaction Dynamics and Biological Probe Applications of this compound

The interactions of phenethylamines with cell membranes and their potential use as biological probes are areas of active research. Studies using electron spin resonance (ESR) probes have investigated the effects of 2-phenylethylamine on synaptosomal membranes. nih.gov Interestingly, these studies did not observe a change in lipid membrane fluidity upon the addition of 2-phenylethylamine. nih.gov However, conformational changes in membrane proteins were detected. nih.gov

Specifically, the addition of 2-phenylethylamine led to a decrease in the ratio of weakly to strongly immobilized spin labels attached to synaptosomal membrane proteins. nih.gov A significant portion of these labels were incorporated into cytoskeletal proteins, particularly tubulin. nih.gov Further in vitro experiments with isolated microtubules showed that 2-phenylethylamine reduced the rotational correlation time of polymerized microtubules. nih.gov These findings suggest that phenethylamines may exert some of their neuromodulatory effects by interacting with and altering the dynamics of cytoskeletal proteins like tubulin. nih.gov

Additionally, photoreactive derivatives of phenethylamines have been synthesized for use in photoaffinity labeling. mdpi.comnih.gov These probes, which can incorporate photophores like benzophenone (B1666685) or phenylazide, allow for the study of ligand-receptor interactions by forming covalent bonds upon photoactivation. mdpi.comnih.gov This technique is valuable for elucidating the binding sites and functional analysis of receptors, such as the adenosine (B11128) A₂A receptor. mdpi.comnih.gov

Metabolic Pathways and Biotransformation Research on 3 Ethoxy 4 Methoxyphenethylamine

Comparative Metabolic Susceptibility of 3-Ethoxy-4-methoxyphenethylamine Based on Structural Features

The metabolic fate of this compound is heavily influenced by its specific structural characteristics, particularly the nature of its substituents on the phenyl ring. Unlike many endogenous phenethylamines, such as dopamine (B1211576) and norepinephrine, which possess hydroxyl (-OH) groups, this compound features an ethoxy (-OCH2CH3) and a methoxy (B1213986) (-OCH3) group.

The absence of hydroxyl groups is a critical determinant of its metabolic profile. Hydroxylated phenethylamines are readily targeted by Phase II conjugation enzymes. In contrast, the ether linkages in this compound reduce its susceptibility to direct conjugation. The primary metabolic attacks are therefore more likely to occur via other pathways, such as oxidation of the ethylamine (B1201723) side chain or dealkylation of the ether groups.

Table 1: Structural Comparison and Metabolic Implications

| Compound Name | Key Structural Features | Primary Metabolic Pathways |

| This compound | Ethoxy and Methoxy groups; No hydroxyl groups | Oxidation (side chain), O-Dealkylation |

| Dopamine (3,4-Dihydroxyphenethylamine) | Two hydroxyl groups | Oxidation, Conjugation (sulfation, glucuronidation), Methylation (COMT) |

| 3-Hydroxy-4-methoxyphenethylamine | One hydroxyl and one methoxy group | Oxidation, Conjugation of the hydroxyl group |

Formation and Significance of this compound as a Pyrolysis Product

This compound has been identified as a stable pyrolysis product. Its chemical stability under high-temperature conditions makes it a reliable marker in specific analytical contexts, such as substance abuse diagnostics. For example, it can be detected as a byproduct formed during the high-temperature degradation of other, more complex molecules. Its stability allows it to be a dependable indicator in analyses where substances are subjected to heat.

Theoretical Biotransformation Pathways and Enzyme Involvement for Substituted Phenethylamines

The metabolism of substituted phenethylamines is a complex process designed to convert these lipophilic compounds into more water-soluble products for excretion. wikipedia.org This biotransformation is generally categorized into two phases. wikipedia.orgusmlestrike.com

Role of Phase I and Phase II Metabolism in Related Phenethylamine (B48288) Catabolism

Phase I Metabolism: This phase involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. usmlestrike.comrroij.comlongdom.org For phenethylamines, the key enzymes in Phase I are:

Monoamine Oxidases (MAO): MAO-A and MAO-B are crucial enzymes that catalyze the oxidative deamination of the ethylamine side chain. wikipedia.org This reaction converts the amine to an aldehyde (e.g., phenylacetaldehyde (B1677652) from phenethylamine), which is then further oxidized. nih.govdntb.gov.ua

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly isoforms like CYP2D6, is involved in a variety of oxidative reactions, including hydroxylation and O-dealkylation of the phenyl ring and side chain. rroij.comwikipedia.org

Flavin-containing Monooxygenase 3 (FMO3): This enzyme can N-oxygenate phenethylamine. wikipedia.org

Aldehyde Dehydrogenase (ALDH) and Aldehyde Oxidase (AO): These enzymes are responsible for oxidizing the aldehyde intermediate produced by MAO into a carboxylic acid, such as phenylacetic acid. nih.govdntb.gov.ua

Phase II Metabolism: Following Phase I, the modified compounds undergo conjugation reactions, where an endogenous molecule is attached to the metabolite, significantly increasing its water solubility. wikipedia.orgusmlestrike.comlongdom.org Key Phase II enzymes include:

UDP-glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid to hydroxyl groups. rroij.com

Sulfotransferases (SULTs): Catalyze the transfer of a sulfonate group to hydroxyl groups. usmlestrike.com

N-acetyltransferase (AANAT): Involved in the acetylation of the primary amine group. wikipedia.org

Considerations for Conjugation and Oxidation in Ether-Substituted Phenethylamines

For ether-substituted phenethylamines like this compound, the metabolic pathways are tailored to their unique structure.

Oxidation: The primary route of metabolism is expected to be oxidation.

Side-Chain Oxidation: The ethylamine side chain is a prime target for MAO, leading to an aldehyde intermediate, which is subsequently converted to the corresponding carboxylic acid by ALDH. nih.govdntb.gov.ua

O-Dealkylation: The ethoxy and methoxy groups can be removed by CYP450 enzymes in a process called O-dealkylation. This would create hydroxylated metabolites (e.g., 3-hydroxy-4-methoxyphenethylamine or 3-ethoxy-4-hydroxyphenethylamine), which could then be substrates for Phase II reactions.

Conjugation: Direct conjugation of this compound is unlikely due to the absence of hydroxyl groups. However, the hydroxylated metabolites formed via O-dealkylation would be readily conjugated with glucuronic acid or sulfate. usmlestrike.com This two-step process of oxidation followed by conjugation is a common pathway for the detoxification and elimination of such compounds.

Applications of Deuterated Analogs in Metabolic Tracer Studies of Phenethylamine Derivatives

Deuterated analogs are powerful tools in metabolic research. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific positions in a molecule, researchers can probe metabolic pathways. This technique relies on the kinetic isotope effect , where the greater mass of deuterium causes the C-D bond to be stronger and more difficult to break than a C-H bond. nih.govnih.gov

This bond strength difference slows down the rate of metabolic reactions that involve the cleavage of that bond. nih.gov For phenethylamine derivatives, this has several applications:

Elucidating Metabolite Structures: By comparing the mass spectra of metabolites from the deuterated and non-deuterated parent drug, researchers can pinpoint which parts of the molecule have been altered.

Improving Pharmacokinetic Profiles: Strategically deuterating a drug at a site of rapid metabolism can slow its breakdown, potentially increasing its half-life and systemic exposure. nih.gov

Table 2: Application of Deuteration in Phenethylamine Metabolic Studies

| Study Type | Principle | Example Application | Finding |

| Metabolic Pathway Identification | Kinetic Isotope Effect | Administration of alpha,alpha,beta,beta-tetradeutero-beta-phenylethylamine to rats. nih.gov | The deuterated compound is a poorer substrate for MAO, leading to longer persistence in the brain and enhanced behavioral effects. nih.gov |

| Pharmacokinetic Modulation | Slowing Metabolic Cleavage | N-demethylation is a major metabolic pathway for a drug. The N-CH3 group is replaced with N-CD3. nih.gov | The C-D bond is stronger, retarding N-demethylation, increasing the parent drug's exposure, and reducing the formation of the N-demethylated metabolite. nih.gov |

Structure Activity Relationship Sar and Analog Studies of 3 Ethoxy 4 Methoxyphenethylamine

Influence of Ethoxy and Methoxy (B1213986) Substitutions on Phenethylamine (B48288) Biological Activity

The introduction of ethoxy and methoxy groups onto the phenethylamine backbone significantly alters its electronic and metabolic properties, which in turn dictates its biological activity. These alkoxy groups are electron-donating, influencing the molecule's interaction with receptors. nih.gov For instance, in certain series of phenethylamines, the presence and position of methoxy groups are critical for activity at serotonin (B10506) 5-HT2A receptors. nih.govbiomolther.org Specifically, the 2,5-dimethoxy substitution pattern is often associated with high affinity for this receptor. nih.govbiomolther.org

Comparative Analysis with Structurally Related Phenethylamines

To understand the unique properties of 3-Ethoxy-4-methoxyphenethylamine, it is useful to compare it with structurally similar compounds, particularly those with different substitutions at the 3 and 4 positions of the phenyl ring.

Impact of Hydroxyl Group Presence Versus Absence on Phenethylamine Receptor Interactions (e.g., 3,5-Dihydroxy-4-methoxyphenethylamine)

The presence versus absence of hydroxyl groups on the phenethylamine ring is a critical determinant of biological activity, particularly concerning interactions with catecholamine systems. For example, 3,5-Dihydroxy-4-methoxyphenethylamine is noted for its significant norepinephrine-releasing activity. This activity is largely attributed to the hydroxyl groups at positions 3 and 5, which are crucial for adrenergic effects.

Role of Position and Homologation of Alkoxy Groups on Observed Biological Responses

The specific position and size (homologation) of alkoxy groups on the phenethylamine ring are key to defining the compound's pharmacological profile. Shifting the ethoxy and methoxy groups can lead to different biological outcomes. For instance, the isomer 3-methoxy-4-ethoxyphenethylamine (MEPEA) has been noted to produce mild psychoactive effects, highlighting that even a simple swap of the positions of these two groups can alter its interaction with central nervous system receptors.

Comparison with the widely studied 3,4-dimethoxyphenethylamine (B193588) (DMPEA) illustrates the effect of homologation (substituting a methoxy with an ethoxy group). DMPEA is an important intermediate in the synthesis of various pharmaceuticals, including the cardiovascular drugs Verapamil and Bevantolol. The change from a methoxy to a slightly larger, more lipophilic ethoxy group at position 3 can fine-tune receptor binding affinity and selectivity, as well as modify metabolic pathways. Studies on methylated derivatives of β-phenylethylamine have shown that the position of a methyl group on the ring produces varied degrees of analgesic effects, underscoring the importance of substituent placement. nih.gov

Design and Synthesis of Novel this compound Derivatives for Targeted Research

The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives aimed at specific biological targets. Its use as a key intermediate in the synthesis of the approved drug Apremilast, a PDE4 inhibitor, underscores its importance in medicinal chemistry. patsnap.comgoogle.comnewdrugapprovals.orgpatsnap.comgoogleapis.com The synthesis of the Apremilast intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, demonstrates a direct and significant application of this scaffold in drug development. patsnap.comgoogle.com By modifying the ethylamine (B1201723) side chain or creating new functional groups from the amine, researchers can develop probes to explore various biological systems.

Phenethylamine-Based Urea (B33335) Derivatives as Research Probes

Urea derivatives of phenethylamines have emerged as a significant class of compounds with a broad spectrum of biological activities, notably as anticancer agents. nih.govresearchgate.net Researchers have synthesized series of both symmetrical and unsymmetrical ureas from substituted phenethylamine scaffolds and evaluated their cytotoxic effects. nih.gov

For example, studies on urea derivatives incorporating a 3,4-dimethoxyphenethyl moiety—a close structural relative of this compound—have demonstrated significant anticancer activity against various cell lines. The synthesis often involves reacting the phenethylamine with an isocyanate or a carbamoyl (B1232498) chloride. These derivatives are being explored for their potential to target cancer cells with greater efficacy and selectivity. nih.govtandfonline.com

Below is a table summarizing the anticancer activity of some representative phenethylamine-based urea derivatives.

| Compound Name | Cancer Cell Line | IC50 (µM) | Source |

| N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(4-methoxyphenethyl)urea | HeLa | 2.6 | nih.gov |

| N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(4-methoxyphenethyl)urea | HeLa | 32.4 | nih.gov |

| 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | A549 | ~Cisplatin | |

| 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea | A549 | ~Cisplatin |

This table is for illustrative purposes and showcases data from closely related phenethylamine derivatives to highlight the research direction.

Sulfonamide Derivatives from Phenethylamine Scaffolds

The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer effects. nih.gov The incorporation of a sulfonamide moiety onto a phenethylamine scaffold is a strategy used to create novel derivatives with targeted biological activities. nih.govacs.org

Specifically, phenethylamine-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in conditions like glaucoma and certain cancers. nih.govnih.gov The synthesis of these derivatives can be achieved by reacting the primary amine of the phenethylamine with a sulfonyl chloride. Research has explored various sulfonamide derivatives, including those derived from 4-(2-aminoethyl)benzenesulfonamide, which are then further modified to enhance potency and selectivity for different CA isoforms. acs.org The structural diversity of these sulfonamide derivatives allows for the fine-tuning of their inhibitory profiles against specific enzyme targets. acs.orgnih.gov

Development and Characterization of Fluorinated Analogs

The introduction of fluorine into phenethylamine structures can significantly alter their physicochemical and pharmacological properties. While specific studies on the synthesis and characterization of fluorinated analogs of this compound are not extensively documented in publicly available literature, the synthesis of such compounds can be extrapolated from established methods for fluorinating aromatic and aliphatic systems.

Synthetic Strategies:

The synthesis of fluorinated this compound analogs could be approached through several established synthetic routes. One common method involves the use of fluorinated precursors. For instance, a fluorinated vanillin (B372448) derivative could serve as a starting point, which would then undergo ethoxylation, nitrostyrene (B7858105) formation, and subsequent reduction to yield the desired fluorinated phenethylamine.

Alternatively, late-stage fluorination of the this compound scaffold could be employed. Modern fluorination techniques, such as those using electrophilic fluorinating agents, could potentially be used to introduce fluorine at various positions on the aromatic ring. The specific regioselectivity of such reactions would depend on the directing effects of the ethoxy and methoxy groups.

A plausible synthetic approach for a ring-fluorinated analog is outlined below:

Starting Material: 3-Ethoxy-4-methoxybenzaldehyde (B45797).

Nitrostyrene Formation: Reaction with nitromethane (B149229) in the presence of a base to form 1-(3-ethoxy-4-methoxyphenyl)-2-nitroethene.

Fluorination: Introduction of a fluorine atom onto the aromatic ring. The position of fluorination would be directed by the existing alkoxy groups.

Reduction: Reduction of the nitro group to an amine, yielding the fluorinated this compound analog.

Characterization:

The characterization of these novel fluorinated analogs would rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition of the fluorinated analogs, confirming the successful incorporation of fluorine. The fragmentation patterns observed in the mass spectra would also provide valuable structural information.

Interactive Data Table: Potential Fluorinated Analogs of this compound and Characterization Data

| Compound Name | Potential Position of Fluorination | Predicted Molecular Formula | Key Expected ¹⁹F NMR Signal | Expected Mass Spectral Fragment |

| 2-Fluoro-3-ethoxy-4-methoxyphenethylamine | C-2 of the phenyl ring | C₁₁H₁₆FNO₂ | Singlet or doublet in the aromatic region | [M+H]⁺, fragments corresponding to loss of the ethylamine side chain |

| 5-Fluoro-3-ethoxy-4-methoxyphenethylamine | C-5 of the phenyl ring | C₁₁H₁₆FNO₂ | Singlet or doublet in the aromatic region | [M+H]⁺, fragments corresponding to loss of the ethylamine side chain |

| 6-Fluoro-3-ethoxy-4-methoxyphenethylamine | C-6 of the phenyl ring | C₁₁H₁₆FNO₂ | Singlet or doublet in the aromatic region | [M+H]⁺, fragments corresponding to loss of the ethylamine side chain |

Regioisomerism Effects on Fragmentation Pathways and Potential Biological Properties of Phenethylamine Precursors and Analogs

Regioisomerism, the phenomenon of compounds having the same molecular formula but differing in the position of substituents on a core scaffold, can have profound effects on the fragmentation pathways observed in mass spectrometry and, by extension, on their potential biological properties. In the context of this compound, its regioisomers would involve different arrangements of the ethoxy and methoxy groups on the phenyl ring.

Fragmentation Pathways:

The electron ionization (EI) mass spectra of phenethylamines are typically characterized by α-cleavage, which is the cleavage of the carbon-carbon bond between the α and β carbons of the ethylamine side chain. This results in the formation of a stable benzylic cation and an iminium ion. For this compound, the primary fragmentation would be expected to yield a 3-ethoxy-4-methoxybenzyl cation.

The fragmentation patterns of regioisomers of this compound would be influenced by the position of the ethoxy and methoxy groups. For example, a regioisomer such as 3-methoxy-4-ethoxyphenethylamine would also undergo α-cleavage, but the relative abundance of the resulting benzylic cation and other fragments may differ due to the electronic effects of the substituent positions. Studies on related dimethoxyphenethylamine regioisomers have shown that while they may have the same molecular weight and major fragment ions, the relative intensities of these ions can vary, and unique minor fragments may be present that allow for their differentiation. nih.gov

Potential Biological Properties:

The biological activity of phenethylamines is highly dependent on their substitution pattern. The position of the alkoxy groups on the phenyl ring can influence the molecule's ability to interact with biological targets, such as neurotransmitter receptors and transporters. For example, studies on various substituted phenethylamines have demonstrated that regioisomers can exhibit significantly different affinities for serotonin and dopamine (B1211576) receptors. The precise arrangement of the ethoxy and methoxy groups in this compound is critical for its specific biological profile.

It is well-established that the position of substituents on the phenethylamine ring dictates the pharmacological class of the compound, which can range from stimulants to hallucinogens to anorectics. Therefore, it is highly probable that the regioisomers of this compound would exhibit distinct biological activities. For instance, a shift in the position of the ethoxy group from the 3- to the 4-position could alter the compound's binding affinity and efficacy at various G-protein coupled receptors. The structure-activity relationship (SAR) for phenethylamines is complex, and even subtle changes in the substitution pattern can lead to dramatic changes in pharmacological effects. biomolther.orgbiomolther.orgnih.gov

Interactive Data Table: Comparison of this compound and a Potential Regioisomer

| Compound | Structure | Expected Primary Mass Spectral Fragment (Benzylic Cation) | Potential Differences in Biological Activity |

| This compound | 3-ethoxy, 4-methoxy substitution | m/z = 167 | Specific profile of receptor binding and functional activity. |

| 3-Methoxy-4-ethoxyphenethylamine | 3-methoxy, 4-ethoxy substitution | m/z = 167 | Likely to have a different receptor binding profile and potency due to altered electronic and steric properties. |

Emerging Research Applications of 3 Ethoxy 4 Methoxyphenethylamine and Analogs

Utilization in Forensic Chemistry as Pyrolysis Markers

Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful analytical technique used in forensic science to characterize complex organic materials by breaking them down with heat in the absence of oxygen and analyzing the resulting fragments. amazonaws.comresearchgate.net This method is commonly applied to the analysis of paints, polymers, and other trace evidence. amazonaws.comfrontier-lab.com

While the direct use of 3-ethoxy-4-methoxyphenethylamine as a specific pyrolysis marker is not extensively documented in current literature, the analysis of related substituted phenethylamines is relevant in forensic contexts. For instance, N,N-dimethylamphetamine (DMA), a structural relative, has been investigated as a pyrolysis by-product and a potential indirect marker for the smoking of methamphetamine. nih.govwikipedia.org The thermal degradation patterns of such compounds can provide clues about the substance's origin or method of use. nih.govnih.gov Forensic analysis of chiral phenethylamine (B48288) drugs often involves derivatization followed by gas chromatography-mass spectrometry to distinguish between enantiomers, which can have different toxicological profiles. nih.gov

The study of thermal decomposition products is crucial, as the pyrolyzates are not always identical to the original manufacturing components. amazonaws.com The analysis of these fragments helps in identifying or comparing samples, such as distinguishing between different types of tire rubber in skid marks or identifying the binder system in paint evidence. amazonaws.comresearchgate.net

Application as Biological Probes in Membrane Interaction Research

Substituted phenethylamines are a class of compounds known for their interaction with various neurotransmitter systems. While research specifically detailing this compound as a biological probe in membrane interaction studies is limited, the broader family of phenylethylamine derivatives is actively investigated for their role in understanding membrane transport proteins.

Studies have focused on the stereoselective uptake of chiral phenylethylamine derivatives by human monoamine transporters (MATs) and organic cation transporters (OCTs). Research has shown that stereoselectivity, the differential interaction of stereoisomers, can vary significantly even between closely related transporters and substrates. This is critical as different enantiomers of a compound can have vastly different pharmacological effects. The characterization of these interactions helps to elucidate the mechanisms of drug transport and elimination from the body.

The general structure of phenethylamines allows them to be modified to study these interactions. For example, research has been conducted on various derivatives to understand how substitutions on the phenyl ring or the ethylamine (B1201723) sidechain affect their binding and transport across cell membranes. These studies provide foundational knowledge for drug design and understanding the pharmacokinetics of this class of compounds.

Role as a Precursor in the Synthesis of Other Research Compounds

One of the most significant applications of compounds structurally related to this compound is their use as key intermediates in the synthesis of pharmaceutically active molecules.

A prominent example is the synthesis of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor used for treating psoriatic arthritis and psoriasis. google.comnih.govsigmaaldrich.com A key chiral intermediate in the production of Apremilast is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. google.comgoogle.comgoogle.comchemicalbook.comnih.gov This intermediate is synthesized and then reacted with 3-acetamidophthalic anhydride (B1165640) to form Apremilast. google.com Various patents describe cost-effective and efficient processes for the commercial production of this chiral aminosulfone intermediate. google.comgoogle.comgoogle.comwipo.int

A novel synthetic process for a related intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, starts from 3-ethoxy-4-methoxy benzonitrile (B105546). google.com This highlights the versatility of the 3-ethoxy-4-methoxyphenyl moiety as a foundational block in constructing more complex molecules.

The following table outlines the synthesis of the Apremilast intermediate:

| Starting Material | Reagent(s) | Product | Application of Product |

| 3-ethoxy-4-methoxy benzonitrile | Dimethyl sulfone, n-butyllithium, then a reducing agent (e.g., borane) | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Intermediate for Apremilast |

| 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | N-acetyl-L-leucine | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine N-acetyl-L-leucine salt | Chiral resolution to obtain the desired (S)-enantiomer |

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | 3-acetamidophthalic anhydride | Apremilast | Pharmaceutical (PDE4 Inhibitor) |

This table provides a simplified overview of the synthetic process.

Potential in Advanced Materials Science Research (e.g., in polyorganophosphazenes substituted with related compounds)

The unique electronic and structural properties of phenethylamine derivatives make them attractive candidates for incorporation into advanced materials.

Polyorganophosphazenes

Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be modified by attaching various organic side groups. umich.edu This versatility allows for the tuning of their physical and chemical properties. A related compound, 4-methoxyphenethylamine (B56431), has been used to synthesize novel organophosphazenes, specifically poly[bis(4-methoxyphenethylamino)polyphosphazene]. rsc.org The incorporation of such aromatic amine side groups can increase the polymer's glass transition temperature (Tg) and influence its hydrolytic sensitivity due to steric hindrance. rsc.org The synthesis of these functional polymers opens up possibilities for their use as biomaterials, for drug delivery, and as flame retardants. rsc.orgnih.gov The general approach involves the thermal ring-opening polymerization of hexachlorocyclotriphosphazene to produce poly(dichlorophosphazene), followed by the substitution of chlorine atoms with the desired amine. umich.edursc.org

Perovskite Solar Cells

In the field of renewable energy, phenethylamine derivatives have emerged as important components in the fabrication of perovskite solar cells (PSCs). wikipedia.orgrsc.orgnih.gov Phenethylammonium iodide (PEAI) is used as a passivating agent at the interface between the perovskite layer and the hole transport layer. nih.govrsc.org This modification helps to reduce defects, suppress non-radiative recombination, and improve the crystallinity and stability of the perovskite film, ultimately leading to higher power conversion efficiencies. nih.govrsc.org The attachment of chiral phenylethylamine ligands to perovskite nanoplatelets has also been shown to induce chirality in the inorganic material, which could have applications in spintronics. acs.org

The table below summarizes the application of phenethylamine analogs in materials science:

| Phenethylamine Analog | Material | Application | Research Finding |

| 4-methoxyphenethylamine | Poly[bis(4-methoxyphenethylamino)polyphosphazene] | Advanced Polymer | Increased glass transition temperature and altered hydrolytic stability. rsc.org |

| Phenethylammonium iodide (PEAI) | Perovskite Solar Cells | Photovoltaics | Passivates defects, improves crystallinity, and enhances power conversion efficiency and stability. nih.govrsc.org |

| Chiral 1-phenylethylamine | Perovskite Nanoplatelets | Spintronics/Optoelectronics | Induces chirality in the inorganic-organic perovskite, demonstrating electronic coupling. wikipedia.orgacs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.